An In-depth Technical Guide to Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS No. 952302-09-9)
An In-depth Technical Guide to Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS No. 952302-09-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-cyano-2-hydroxy-3-iodobenzoate, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While this compound is commercially available, detailed synthetic protocols and characterization data are not widely published. This document, therefore, presents a scientifically grounded, proposed synthesis pathway, predicted analytical characteristics, and a discussion of its potential applications based on established chemical principles and data from structurally related molecules. This guide is intended to empower researchers to effectively synthesize, characterize, and utilize this valuable chemical intermediate in their research and development endeavors.
Introduction and Physicochemical Properties
Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a highly functionalized benzene derivative incorporating a methyl ester, a cyano group, a hydroxyl group, and an iodine atom. This unique combination of substituents makes it an attractive starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the cyano and iodo groups, coupled with the electron-donating hydroxyl group, creates a distinct electronic profile on the aromatic ring, influencing its reactivity in various chemical transformations.
Substituted benzonitriles, as a class of compounds, are crucial intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of the reactive iodine atom and the nucleophilic hydroxyl group in Methyl 5-cyano-2-hydroxy-3-iodobenzoate offers multiple handles for further chemical modification, making it a valuable scaffold for combinatorial chemistry and targeted synthesis.
Table 1: Physicochemical Properties of Methyl 5-cyano-2-hydroxy-3-iodobenzoate
| Property | Value | Source |
| CAS Number | 952302-09-9 | [1] |
| Molecular Formula | C₉H₆INO₃ | [1] |
| Molecular Weight | 303.05 g/mol | [1] |
| Appearance | White to yellow solid (predicted) | Inferred from related compounds |
| Purity | Available up to >98% | Commercial Suppliers |
| Storage | Store in a cool, dry, well-ventilated area | General laboratory practice |
Proposed Synthesis and Experimental Workflow
Proposed Synthesis Pathway
The proposed synthesis involves the direct iodination of Methyl 5-cyano-2-hydroxybenzoate. The hydroxyl group is a strong activating group and an ortho-, para-director. The cyano group is a meta-directing deactivator. Therefore, the iodine will preferentially add to the positions ortho and para to the hydroxyl group. Given that the para position is occupied by the cyano group, and one ortho position is blocked by the methyl ester, the iodination is expected to occur at the C3 position, which is ortho to the hydroxyl group.
Caption: Proposed synthesis of Methyl 5-cyano-2-hydroxy-3-iodobenzoate.
Detailed Experimental Protocol (Proposed)
This protocol is a suggested procedure and should be optimized for scale and specific laboratory conditions.
Materials:
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Methyl 5-cyano-2-hydroxybenzoate
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Iodine (I₂) or N-Iodosuccinimide (NIS)
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Glacial Acetic Acid
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Sodium thiosulfate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-cyano-2-hydroxybenzoate (1.0 eq) in glacial acetic acid.
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Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., Iodine, 1.1 eq) portion-wise at room temperature. N-Iodosuccinimide can also be used as a milder iodinating reagent.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. If iodine was used, a wash with a dilute solution of sodium thiosulfate will quench any unreacted iodine.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 5-cyano-2-hydroxy-3-iodobenzoate.
Analytical Characterization (Predicted)
While specific spectral data for Methyl 5-cyano-2-hydroxy-3-iodobenzoate is not publicly available, we can predict the characteristic signals based on its structure and the known spectral properties of its functional groups. Commercial suppliers may provide compound-specific analytical data upon request.[1]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two coupled protons on the benzene ring.
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Methyl Protons: A singlet around δ 3.9 ppm corresponding to the three protons of the methyl ester group.
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Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent and can be exchanged with D₂O, likely appearing downfield (δ 10-12 ppm) due to intramolecular hydrogen bonding with the adjacent ester carbonyl.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
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Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to electronegative atoms (I, O) appearing further downfield.
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Cyano Carbon: A signal around δ 115-120 ppm.
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Methyl Carbon: A signal in the aliphatic region (around δ 52 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.
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C≡N Stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.
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C=O Stretch (Ester): A strong, sharp band around 1700-1730 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.
The region below 1500 cm⁻¹ is the fingerprint region and will contain a unique pattern of bands characteristic of the molecule as a whole.[4][5]
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₆INO₃. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The presence of iodine will be indicated by a prominent peak at m/z 127 corresponding to the iodine atom.
Potential Applications in Research and Drug Development
Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a prime candidate for use as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. Its multifunctional nature allows for a variety of subsequent chemical transformations.
Intermediate for Biologically Active Molecules
The core structure of this compound is present in various reported biologically active molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. The hydroxyl group can be alkylated or acylated. The iodine atom is particularly useful for cross-coupling reactions.
Caption: Potential synthetic transformations and applications.
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Cross-Coupling Reactions: The aryl iodide is an excellent substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of substituents at the C3 position, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
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Scaffold for Heterocycle Synthesis: The ortho-relationship of the hydroxyl, iodo, and cyano groups can be exploited for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.
Probe for Chemical Biology
The iodinated aromatic ring can be used for the development of radiolabeled ligands for use in imaging studies or as photoaffinity labels to identify protein targets of bioactive molecules.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 5-cyano-2-hydroxy-3-iodobenzoate should be obtained from the supplier. However, based on the known hazards of similar compounds, the following precautions are recommended:
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General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: While specific toxicity data is unavailable, substituted benzonitriles and organoiodine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Treat this compound as potentially hazardous.
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Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 5-cyano-2-hydroxy-3-iodobenzoate is a valuable and versatile chemical intermediate with significant potential for application in synthetic chemistry, particularly in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted analytical data, and potential applications. Researchers and scientists are encouraged to use this information as a foundation for their work with this compound, while always adhering to safe laboratory practices.
References
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